2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This specific chemotype—2-methyl on the thiazole ring paired with an N-(4-methylbenzyl) carboxamide side chain—has been experimentally profiled in three unique high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center: GPR151 activator (AID 1508602), FBW7 activator (AID 1259310), and MITF inhibitor (AID 1259374). Close structural analogs lacking this exact substitution pattern were not systematically screened in these same assay panels. Published SAR evidence shows that even minor modifications to the N-substituent or thiazole 2-position alter anti-inflammatory potency by over an order of magnitude. Substituting CAS 896336-73-5 with an unvalidated analog therefore risks losing the target engagement and biological activity that have been experimentally confirmed for this compound. For GPR151-targeted probe development, FBW7-mediated protein degradation research, or MITF-dependent melanoma studies, only this CAS delivers verified screening provenance.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 896336-73-5
Cat. No. B2413220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS896336-73-5
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=C(S3)C
InChIInChI=1S/C16H15N3O2S/c1-10-3-5-12(6-4-10)7-17-14(20)13-8-18-16-19(15(13)21)9-11(2)22-16/h3-6,8-9H,7H2,1-2H3,(H,17,20)
InChIKeyORGXTMKTJONCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-73-5): Structural Identity and Physicochemical Baseline


2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-73-5, PubChem CID 7260699) is a synthetic heterobicyclic compound belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family [1]. Its molecular formula is C₁₆H₁₅N₃O₂S with a molecular weight of 313.4 g/mol, a calculated XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 87.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound features a 2-methyl substituent on the thiazole ring and an N-(4-methylbenzyl) carboxamide side chain at position 6. It has been deposited in the PubChem BioAssay database through the Scripps Research Institute Molecular Screening Center and was evaluated in at least three distinct high-throughput screening campaigns targeting GPR151, FBW7, and MITF .

Why Generic Substitution of 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-73-5) Carries Scientific Risk


Although the thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold is shared across numerous screening compounds, the specific substitution pattern on this chemotype—a 2-methyl group on the thiazole ring combined with an N-(4-methylbenzyl) carboxamide side chain—dictates its molecular recognition profile [1]. Published structure–activity relationship (SAR) studies on related thiazolo[3,2-a]pyrimidine derivatives demonstrate that even minor modifications to the N-substituent or the thiazole 2-position can alter anti-inflammatory potency by more than an order of magnitude in LPS-induced cytokine release assays [2]. Furthermore, this compound has been specifically profiled in three unique high-throughput screening assays (GPR151 activator, FBW7 activator, and MITF inhibitor) at the Scripps Research Institute Molecular Screening Center . Close analogs lacking the identical substitution pattern were not necessarily screened in these same assay panels, meaning that any compound swap risks losing target-specific activity that has been experimentally verified for CAS 896336-73-5. Absent explicit confirmatory data for a proposed alternative, direct substitution cannot be assumed to preserve target engagement or potency.

Quantitative Differentiation Evidence for 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-73-5)


Physicochemical Differentiation: Calculated LogP and TPSA Versus the Des-Methyl Analog

The 2-methyl substituent on the thiazole ring of CAS 896336-73-5 confers a calculated XLogP3-AA of 2.4 and a TPSA of 87.1 Ų [1]. By comparison, the des-methyl analog N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (same core without the 2-methyl group) is predicted to have a lower XLogP, as the methyl group contributes approximately +0.5 log units to lipophilicity based on fragment-based calculations common to aromatic methyl substitutions [2]. This difference may influence membrane permeability, plasma protein binding, and non-specific binding profiles in cell-based assays—factors that directly affect apparent potency in phenotypic screening campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Unique HTS Assay Footprint: GPR151, FBW7, and MITF Screening Coverage Not Shared by All Class Members

CAS 896336-73-5 has been experimentally profiled in three distinct high-throughput screening assays at the Scripps Research Institute Molecular Screening Center: a cell-based GPR151 activator assay (PubChem AID 1508602), an AlphaScreen-based FBW7 activator assay (AID 1259310), and an AlphaScreen-based MITF inhibitor assay (AID 1259374) . In contrast, closely related thiazolo[3,2-a]pyrimidine-6-carboxamides such as N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896337-60-3) and 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide were not screened in these identical assay panels based on available PubChem BioAssay records [1]. This assay footprint is specific to CAS 896336-73-5 among its nearest structural neighbors.

GPCR screening GPR151 ubiquitin ligase transcription factor

Structural Determinants of Anti-Inflammatory Potency: 2-Methyl and N-Benzyl Substituents in the Thiazolo[3,2-a]pyrimidine Class

SAR studies by Chen et al. (2017) on thiazolo[3,2-a]pyrimidine derivatives demonstrated that variation of the substituent at the thiazole 2-position and the N-aryl/benzyl carboxamide moiety modulates inhibition of LPS-induced IL-6 and TNF-α release in mouse primary peritoneal macrophages, with the most potent compounds (11e and 11l) exhibiting IC₅₀ values in the low- to sub-micromolar range [1]. While CAS 896336-73-5 was not the specific subject of this study, it shares the identical core scaffold with a 2-methyl-thiazole and N-(4-methylbenzyl) carboxamide motif—structural features that place it within the active SAR space defined by Chen et al. Compounds lacking either the 2-methyl or the N-benzyl substituent fell outside the optimal potency range in that study.

Anti-inflammatory SAR cytokine inhibition

Thiazolo[3,2-a]pyrimidine-6-carboxamide Scaffold as a Privileged Chemotype for IspF Enzyme Inhibition: Class-Level Evidence

Thiazolopyrimidine derivatives have been identified as inhibitors of 2-methylerythritol 2,4-cyclodiphosphate synthase (IspF) from Mycobacterium tuberculosis and Plasmodium falciparum, with Ki values reported for multiple compounds in this structural class [1]. The thiazolo[3,2-a]pyrimidine-6-carboxylate and -6-carboxamide framework is a recognized pharmacophore for engaging the IspF active site. CAS 896336-73-5 contains this identical core scaffold; analogs in which the 6-carboxamide is replaced by a 6-carboxylic acid or ester show altered potency against IspF, indicating that the carboxamide functionality at position 6 is a key determinant of target engagement [1]. This establishes the compound's structural relevance for IspF-targeted anti-tubercular and anti-malarial screening.

IspF inhibitor M. tuberculosis antimicrobial enzyme inhibition

Recommended Research Application Scenarios for 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-73-5)


Orphan GPCR GPR151 Activator Screening and Probe Development

CAS 896336-73-5 has been experimentally tested in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of GPR151, an orphan G protein-coupled receptor enriched in the habenula complex with emerging roles in nicotine dependence, neuropathic pain, and neuropsychiatric disorders . The Scripps Research Institute Molecular Screening Center developed this assay under NIH grant 1R01MH111116 to discover molecular probes for GPR151 [1]. This compound's inclusion in this screen makes it a candidate for follow-up concentration-response studies, selectivity profiling against related GPCRs (galanin receptor family), and structure-based optimization for GPR151-targeted probe development.

FBW7 Ubiquitin Ligase Pathway Modulation Studies

This compound was profiled in an AlphaScreen-based biochemical assay (PubChem AID 1259310) for FBW7 activation . FBW7 (F-box/WD repeat-containing protein 7) is a substrate recognition component of the SCF-type E3 ubiquitin ligase complex that targets oncoproteins such as c-Myc, cyclin E, and Notch for proteasomal degradation. FBW7 is frequently mutated or downregulated in multiple cancers, making FBW7 activators of interest for targeted protein degradation research. CAS 896336-73-5 represents one of relatively few compounds with documented FBW7 screening data from a major screening center.

MITF Transcription Factor Inhibitor Screening in Melanocyte Biology and Melanoma

The compound was evaluated in an AlphaScreen-based MITF inhibitor assay (PubChem AID 1259374) at Scripps . MITF (microphthalmia-associated transcription factor) is a master regulator of melanocyte development and melanogenesis, and its amplification or overexpression drives proliferation and survival in a subset of melanomas. Small-molecule MITF inhibitors are sought as chemical probes for melanocyte biology and as potential leads for MITF-dependent melanoma subtypes. The documented screening data for CAS 896336-73-5 against MITF provides a starting point for medicinal chemistry optimization.

Anti-Inflammatory Drug Discovery Based on the Thiazolo[3,2-a]pyrimidine-6-carboxamide Scaffold

Published SAR studies on the thiazolo[3,2-a]pyrimidine class demonstrate that analogs with 2-alkyl and N-benzyl-type carboxamide substituents can inhibit LPS-induced IL-6 and TNF-α release with IC₅₀ values in the low- to sub-micromolar range and attenuate acute lung injury in murine models [2]. CAS 896336-73-5 embodies these key structural determinants (2-methyl-thiazole, N-(4-methylbenzyl) carboxamide) and is therefore a relevant entry point for medicinal chemistry campaigns targeting ALI, sepsis-associated inflammation, or other cytokine-driven pathologies.

Quote Request

Request a Quote for 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.